2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
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Overview
Description
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a heterocyclic aromatic organic compound. It belongs to the benzimidazole class, which is known for its broad range of biological activities and low toxicity. The trifluoromethyl group attached to the benzimidazole ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves the azide and DCC coupling of 2-(2-(trifluoromethyl)-1H-benzoimidazol-1-yl) ethanoic acid derivatives with amino acids to form amino acid esters. These esters are then reacted with hydrazine to produce the corresponding hydrazides, which are finally condensed with p-fluorobenzaldehyde to obtain the hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, p-fluorobenzaldehyde, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydrazones, oxidized derivatives, and substituted benzimidazole compounds.
Scientific Research Applications
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various bioactive molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)-1H-benzimidazole
- 2-(trifluoromethyl)benzaldehyde
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is unique due to its specific trifluoromethyl group, which enhances its pharmacological properties compared to other similar compounds. This group increases its binding affinity to biological targets, making it more effective in its antimicrobial and anticancer activities .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)9-15-6-3-1-2-4-7(6)16(9)5-8(14)17/h1-4H,5H2,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJUZSOBOKJMME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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